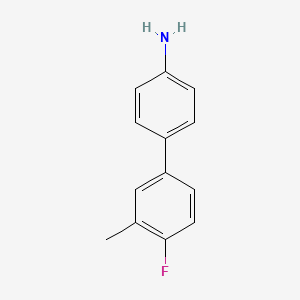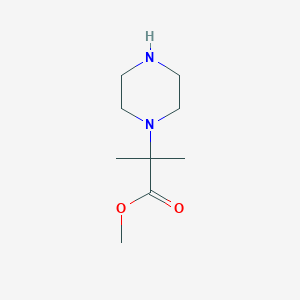![molecular formula C9H10F3NO3S B1443447 2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine CAS No. 1284826-39-6](/img/structure/B1443447.png)
2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine
Descripción general
Descripción
2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine, also known as TFMSE, is a chemical compound with the molecular formula C9H10F3NO3S . It has a molecular weight of 269.24 g/mol . This compound has gained popularity in various scientific fields.
Molecular Structure Analysis
The molecular structure of 2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine consists of nine carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine is a key intermediate in the synthesis of Silodosin, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia. A novel synthetic route for this compound involves a process starting from 2-nitrochlorobenzene, noted for its convenience and economic efficiency (Luo, Chen, Zhang, & Huang, 2008).
Pharmacological Aspects
- The compound N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE; tesmilifene) has shown to augment chemotherapy cytotoxicity in vitro and in vivo. A Phase II trial combining DPPE and doxorubicin in metastatic breast carcinoma indicated increased response over doxorubicin alone. However, a Phase III trial found no advantage in response rate or progression-free survival but a significant improvement in overall survival when DPPE was added to doxorubicin treatment in metastatic or recurrent breast cancer (Reyno et al., 2004).
Potential Anti-Cancer Properties
- Research has demonstrated that N,N-Diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE; tesmilifene) directly targets breast tumor-initiating cells (TICs). It was found that continuous treatment with DPPE alone reduced tumorsphere formation and viability of CD44+:CD24−/low breast cancer cells, suggesting a unique therapeutic potential in targeting breast TICs (Deng, Liu, Pritchard, Eisen, & Zacksenhaus, 2009).
Neurochemical Pharmacology
- The compound's derivatives have been studied in the context of psychoactive substances. For example, the identification of new psychoactive substances (NPS) 25X-NBOH analogs in very low concentrations was achieved using heptafluorobutyric anhydride (HFBA) derivatization, a method effective in identifying these thermolabile compounds in forensic analysis (Lum, Brettell, Brophy, & Hibbert, 2020).
Propiedades
IUPAC Name |
2-[4-(trifluoromethylsulfonyl)phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO3S/c10-9(11,12)17(14,15)8-3-1-7(2-4-8)16-6-5-13/h1-4H,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREOPMZJNSWBQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethoxy)-4-trifluoromethanesulfonylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1443365.png)
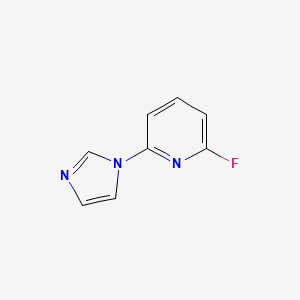
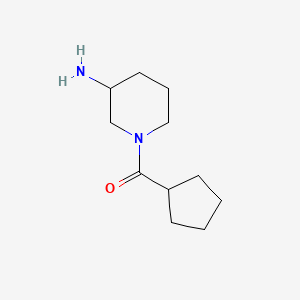
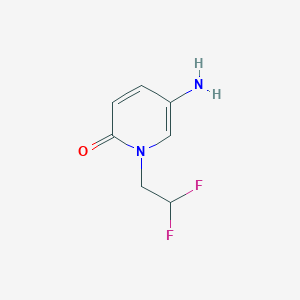
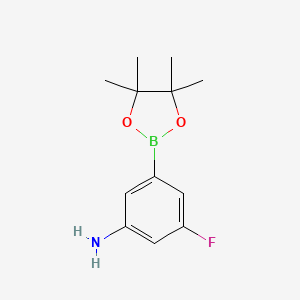
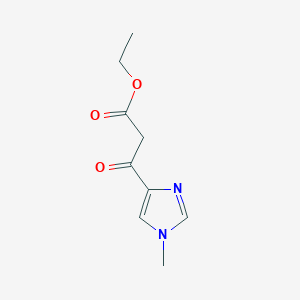
![2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol](/img/structure/B1443374.png)
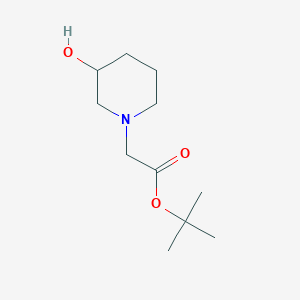
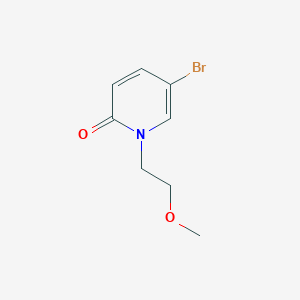
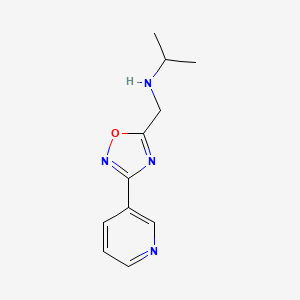
amine](/img/structure/B1443381.png)
![[4-(2,2-Difluoroethoxy)benzyl]isopropylamine](/img/structure/B1443383.png)
